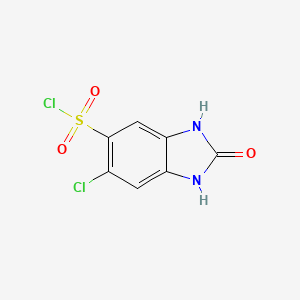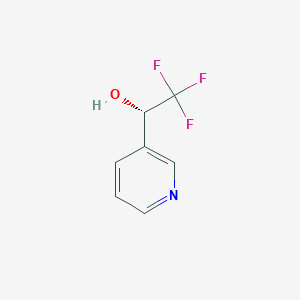
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Vue d'ensemble
Description
“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 5096-11-7 . It has a molecular weight of 123.15 . The compound is stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
While specific synthesis methods for “(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” were not found, there are methods for synthesizing related compounds. For example, “1-(pyridin-3-yl)ethanone” can be synthesized using methyllithium in tetrahydrofuran and diethyl ether . Another method involves hydroxylamine hydrochloride and potassium carbonate in methanol .
Molecular Structure Analysis
The InChI code for “(1S)-1-(pyridin-3-yl)ethan-1-ol” is 1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 .
Physical And Chemical Properties Analysis
“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a liquid at room temperature . The compound “1-(pyridin-3-yl)ethanone” has a molecular weight of 121.14 .
Applications De Recherche Scientifique
Synthesis and Material Science
- Synthesis of Related Compounds : Research has shown the synthesis of related compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, demonstrating the potential of similar compounds in organic synthesis and crystallography (Percino et al., 2006).
- Metal-Free Cycloaddition Reactions : Studies have explored the use of related compounds like 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in metal-free direct cycloaddition reactions, indicating potential applications in green chemistry (Alcaide et al., 2015).
- Electrooptic Film Fabrication : In the field of material science, studies have investigated the use of pyridine-based compounds in electrooptic film fabrication, focusing on their influence on film microstructure and nonlinear optical response (Facchetti et al., 2006).
Medicinal Chemistry and Biochemistry
- Antibacterial Activity : Research has been conducted on derivatives of related compounds, such as N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, to assess their antibacterial properties (Reddy & Prasad, 2021).
- DNA Binding and Nuclease Activity : Complexes involving similar pyridine-based ligands have been studied for their DNA binding, nuclease activity, and potential cytotoxicity, suggesting applications in biochemistry and pharmacology (Kumar et al., 2012).
Chemical Properties and Reactions
- Synthesis of Fungicides : Compounds structurally similar to "(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol" have been synthesized and evaluated for fungicidal activity, highlighting their potential in agrochemical applications (Kuzenkov & Zakharychev, 2009).
- Photocatalytic Alcohol Dehydrogenation : Studies involving similar compounds have investigated the mechanism of photocatalytic alcohol dehydrogenation, which can have implications in catalysis and renewable energy research (Pichat et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
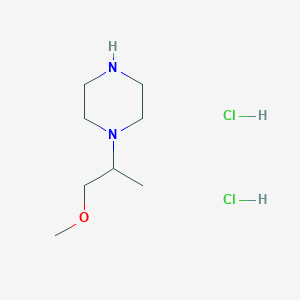
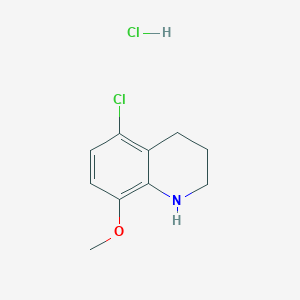
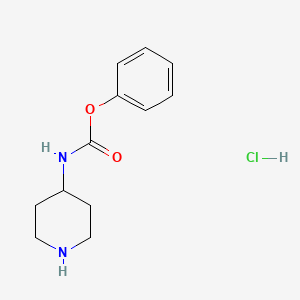
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
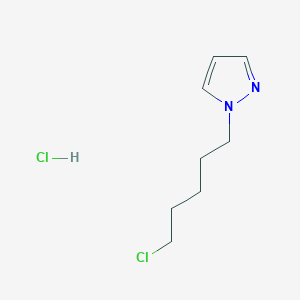
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
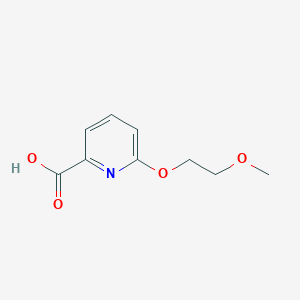
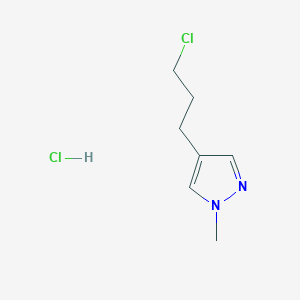
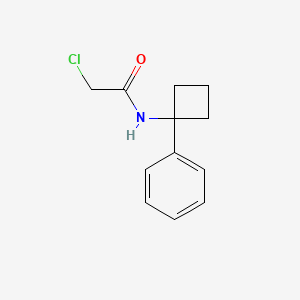
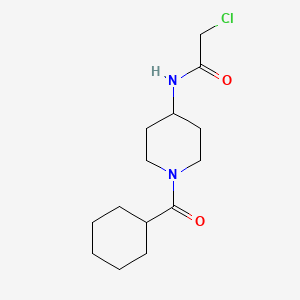
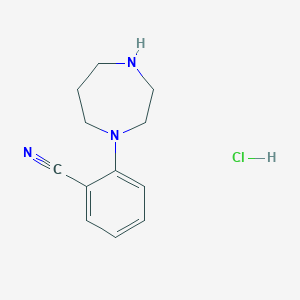
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
